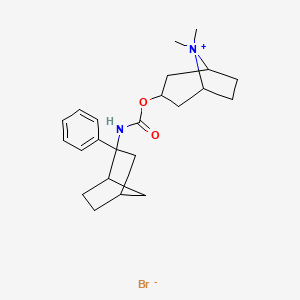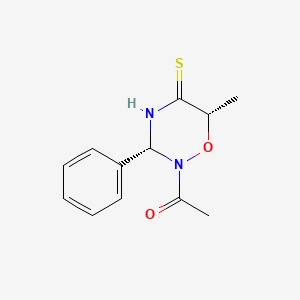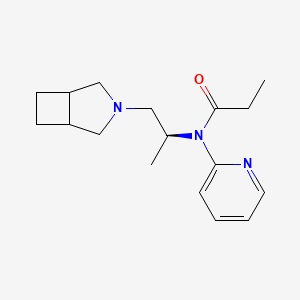
exo-2,3-Dimethoxy-5-nitro-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
exo-2,3-Dimethoxy-5-nitro-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of exo-2,3-Dimethoxy-5-nitro-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multiple steps, including nitration, methoxylation, and amide formation. The process may start with the nitration of a benzene derivative to introduce the nitro group, followed by methoxylation to add methoxy groups. The final step involves the formation of the amide bond with the azabicyclo compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, benzamide derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, compounds like exo-2,3-Dimethoxy-5-nitro-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide may be investigated for their pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry
Industrially, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with biological targets. Typically, benzamide derivatives may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the methoxy groups may influence the compound’s solubility and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-Dimethoxyphenyl)benzamide
- 5-Nitro-N-(8-phenylmethyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide
- 2,3-Dimethoxy-5-nitrobenzamide
Uniqueness
The uniqueness of exo-2,3-Dimethoxy-5-nitro-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide lies in its specific combination of functional groups and the azabicyclo structure, which may confer distinct chemical and biological properties compared to other benzamide derivatives.
Propiedades
Número CAS |
83130-78-3 |
|---|---|
Fórmula molecular |
C23H27N3O5 |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dimethoxy-5-nitrobenzamide |
InChI |
InChI=1S/C23H27N3O5/c1-30-21-13-19(26(28)29)12-20(22(21)31-2)23(27)24-16-10-17-8-9-18(11-16)25(17)14-15-6-4-3-5-7-15/h3-7,12-13,16-18H,8-11,14H2,1-2H3,(H,24,27) |
Clave InChI |
VHMRPJSIKPIXAE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)




